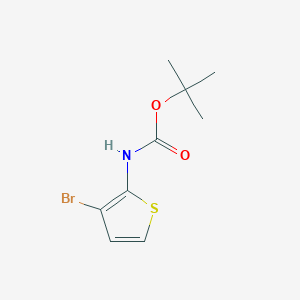

tert-Butyl (3-bromothiophen-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

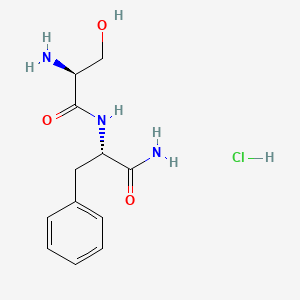

Tert-butyl (3-bromothiophen-2-yl)carbamate is a chemical compound that belongs to the family of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications in the field of organic synthesis, medicinal chemistry, and material science. Although the provided papers do not directly discuss tert-butyl (3-bromothiophen-2-yl)carbamate, they offer insights into the synthesis, properties, and applications of related tert-butyl carbamate derivatives.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, showcasing their utility as building blocks in organic synthesis . Another study describes the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine through a multi-step process that includes esterification, protection, and reduction steps . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for their reactivity and application. One study investigates the molecular structure, conformational stability, and vibrational frequencies of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate using computational methods, providing insights into the compound's geometry and stability . This type of analysis is essential for understanding the behavior of tert-butyl carbamate derivatives in various chemical environments.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their reactivity and potential as intermediates in organic synthesis . Additionally, the synthesis of tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate via Suzuki cross-coupling reaction illustrates the use of tert-butyl carbamate derivatives in the production of organic photovoltaic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The study on tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate using computational methods provides valuable data on the compound's vibrational frequencies, which are related to its physical properties . Furthermore, the crystal structures of tert-butyl carbamate derivatives with diacetylene groups reveal the presence of hydrogen and halogen bonds, which affect the compound's solid-state properties .

Applications De Recherche Scientifique

1. Crystal Structure Analysis

Tert-butyl carbamate derivatives have been synthesized and structurally characterized using single-crystal X-ray diffraction, revealing interactions that form three-dimensional architectures in crystals (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

2. Synthesis of Isostructural Family Compounds

Tert-butyl carbamates are part of the isostructural family of compounds with diverse applications, demonstrating interactions like hydrogen and halogen bonds in their crystal structures (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).

3. Building Blocks for Protease Inhibitors

Tert-butyl carbamate derivatives have been utilized in highly stereoselective asymmetric aldol routes, serving as building blocks for novel protease inhibitors, demonstrating their potential in pharmaceutical research (Ghosh, Cárdenas, & Brindisi, 2017).

4. Diels‐Alder Reactions

These compounds are involved in Diels‐Alder reactions, which are crucial in organic synthesis for creating complex molecules, including pharmaceuticals and natural products (Padwa, Brodney, & Lynch, 2003).

5. Intermediate in Natural Product Synthesis

Tert-butyl carbamate derivatives serve as intermediates in synthesizing natural products, such as jaspine B, with potential cytotoxic activity against human carcinoma cell lines (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

It is predicted to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . The compound’s lipophilicity (Log Po/w) is 2.76 (iLOGP), 3.19 (XLOGP3), 3.67 (WLOGP), 2.15 (MLOGP), and 2.98 (SILICOS-IT), with a consensus Log Po/w of 2.95 . These properties may influence the compound’s distribution, metabolism, and excretion, impacting its overall bioavailability.

Propriétés

IUPAC Name |

tert-butyl N-(3-bromothiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWDDKRHHBHKGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556505 |

Source

|

| Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-bromothiophen-2-yl)carbamate | |

CAS RN |

85069-60-9 |

Source

|

| Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)